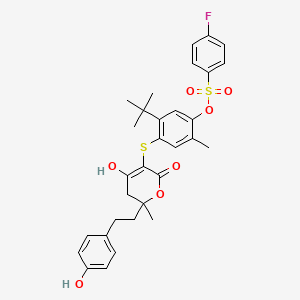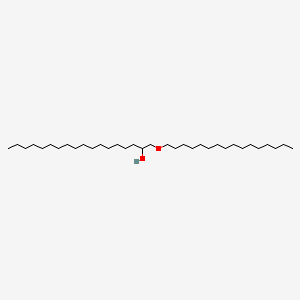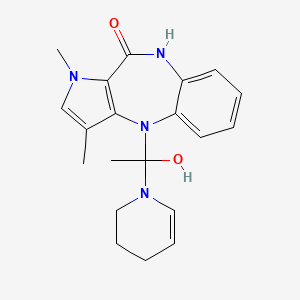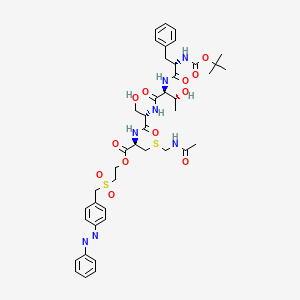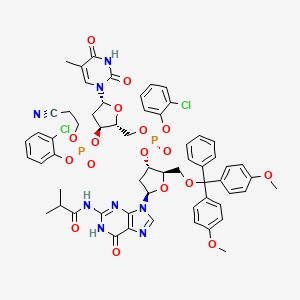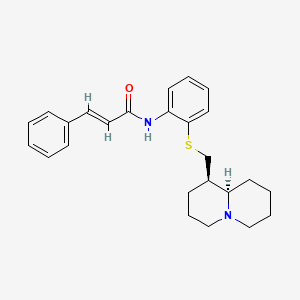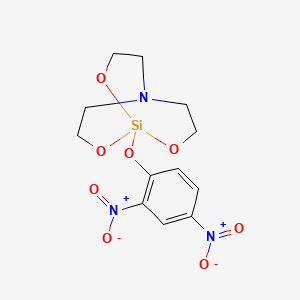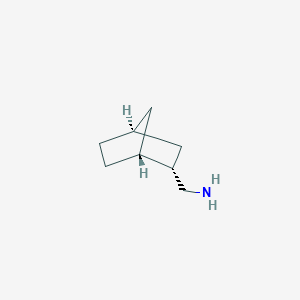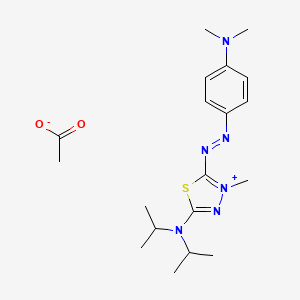
Paltusotine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paltusotine hydrochloride is a selective somatostatin receptor type 2 (SST2) agonist. It is currently under development for the treatment of acromegaly and certain neuroendocrine tumors. This small molecule is delivered orally and has shown promise in clinical trials for its efficacy and safety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of paltusotine hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. the general approach involves the use of organic synthesis techniques to construct the complex molecular structure of paltusotine .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis processes, including the optimization of reaction conditions to maximize yield and purity. This would involve the use of specialized equipment and techniques to ensure the consistent production of high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Paltusotine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of paltusotine, which may have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Paltusotine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of somatostatin receptor agonists.
Biology: Investigated for its effects on somatostatin receptors and related signaling pathways.
Medicine: Under development for the treatment of acromegaly and neuroendocrine tumors.
Wirkmechanismus
Paltusotine hydrochloride exerts its effects by selectively binding to somatostatin receptor type 2 (SST2). This binding inhibits the release of growth hormone and insulin-like growth factor 1, which are involved in the pathophysiology of acromegaly and certain neuroendocrine tumors. The molecular targets and pathways involved include the inhibition of adenylate cyclase activity and the reduction of cyclic adenosine monophosphate levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octreotide: A somatostatin analog used for similar indications but requires injection.
Lanreotide: Another injectable somatostatin analog with a similar mechanism of action.
Pasireotide: A broader somatostatin receptor agonist that targets multiple receptor subtypes.
Uniqueness of Paltusotine Hydrochloride
This compound is unique in its oral bioavailability, which offers a significant advantage over injectable somatostatin analogs. This oral administration improves patient compliance and quality of life by eliminating the need for frequent injections .
Eigenschaften
CAS-Nummer |
2361216-83-1 |
|---|---|
Molekularformel |
C27H23ClF2N4O |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
3-[4-(4-aminopiperidin-1-yl)-3-(3,5-difluorophenyl)quinolin-6-yl]-2-hydroxybenzonitrile;hydrochloride |
InChI |
InChI=1S/C27H22F2N4O.ClH/c28-19-10-18(11-20(29)13-19)24-15-32-25-5-4-16(22-3-1-2-17(14-30)27(22)34)12-23(25)26(24)33-8-6-21(31)7-9-33;/h1-5,10-13,15,21,34H,6-9,31H2;1H |
InChI-Schlüssel |
BPVXAUKYSITSMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N)C2=C3C=C(C=CC3=NC=C2C4=CC(=CC(=C4)F)F)C5=CC=CC(=C5O)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



